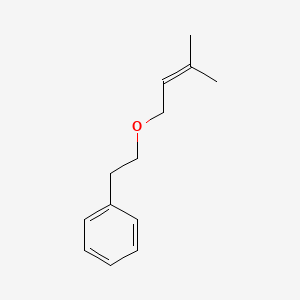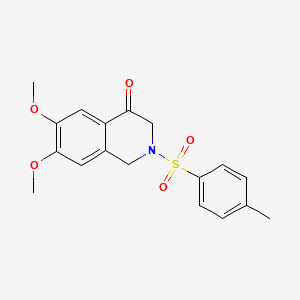
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a tosyl group at the 2 position, and a dihydroisoquinolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions using methanol and a catalyst.
Tosylation: Tosylation of the 2 position using tosyl chloride and a base such as pyridine.
Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the tosyl group to yield different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding: Binding to active sites of enzymes or receptors.
Inhibition: Inhibiting the activity of specific enzymes or signaling pathways.
Modulation: Modulating the expression or activity of certain genes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-1-tosyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-2-methyl-2,3-dihydroisoquinolin-4(1H)-one
- 6,7-Dimethoxy-2-phenyl-2,3-dihydroisoquinolin-4(1H)-one
Uniqueness
6,7-Dimethoxy-2-tosyl-2,3-dihydroisoquinolin-4(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
71521-93-2 |
|---|---|
Fórmula molecular |
C18H19NO5S |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C18H19NO5S/c1-12-4-6-14(7-5-12)25(21,22)19-10-13-8-17(23-2)18(24-3)9-15(13)16(20)11-19/h4-9H,10-11H2,1-3H3 |
Clave InChI |
BEXYLAMADGVCFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC(=C(C=C3C(=O)C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


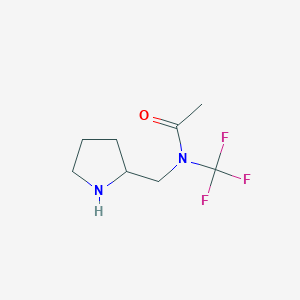


![2-[(Ethoxycarbonyl)amino]but-3-enoic acid](/img/structure/B13951894.png)
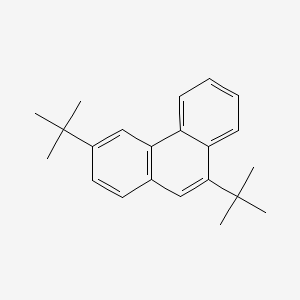
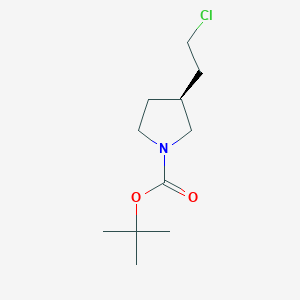
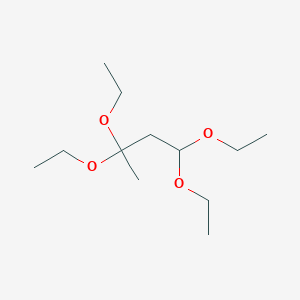
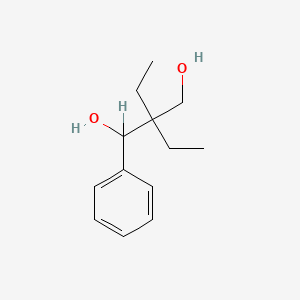
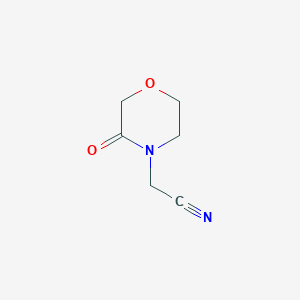
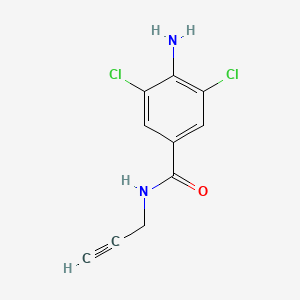

![tert-butyl 2-(3-(3-chloro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl)-2-methylbutylcarbamate](/img/structure/B13951940.png)

